2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the dimethoxyphenyl and fluorophenyl groups. The synthetic route typically involves:
Formation of the Chromeno[2,3-c]pyrrole Core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of Substituents: The dimethoxyphenyl and fluorophenyl groups are introduced through substitution reactions, often using reagents like halides or organometallic compounds.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Studies: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and phthalimide derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For instance, phthalimide derivatives are known for their role as enzyme inhibitors and have been studied for their potential therapeutic applications .
Properties
Molecular Formula |
C28H24FNO5 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24FNO5/c1-16-8-10-21-19(14-16)26(31)24-25(18-6-4-5-7-20(18)29)30(28(32)27(24)35-21)13-12-17-9-11-22(33-2)23(15-17)34-3/h4-11,14-15,25H,12-13H2,1-3H3 |
InChI Key |
NAISGWVMBKWXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5F |
Origin of Product |
United States |
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